Beta-defensin 3
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
KKINNPVSCLRKGGRCWNRCIGNTRQIGSCGVPFLKCCKRK |
Origin of Product |
United States |
Molecular and Genetic Aspects of Human Beta Defensin 3
Genomic Organization and Locus of the DEFB103 Gene
The gene encoding hBD-3, DEFB103, is located on human chromosome 8p23.1. d-nb.infogenenames.org This region is known to be a hotspot for segmental duplications, leading to a complex and variable genomic architecture. d-nb.info The DEFB103 gene itself is part of a larger cluster of beta-defensin genes, including DEFB4 (which codes for hBD-2) and DEFB104. d-nb.infonih.gov The DEFB103 gene is situated approximately 13 kilobases upstream of the DEFB4 gene and is transcribed in the same direction. genenames.org
The typical structure of the DEFB103 gene consists of two exons separated by an intron, a common feature among beta-defensin genes. genenames.orgnih.govresearchgate.net The first exon encodes the signal peptide, which directs the newly synthesized protein for secretion, while the second exon codes for the mature, active peptide. researchgate.net The genomic region containing the beta-defensin gene cluster is prone to copy number variation (CNV), meaning that individuals can have different numbers of copies of these genes. d-nb.infoplos.orgnih.gov This variation in the DEFB103 gene copy number has been shown to influence its expression levels and has potential functional consequences. plos.orgbiorxiv.orgroyalsocietypublishing.org
Transcriptional Regulation of DEFB103 Expression
The expression of the DEFB103 gene is not constitutive but is induced by various stimuli, including bacterial and viral signals, as well as inflammatory cytokines. mdpi.com This tight regulation is crucial for mounting an appropriate immune response and is controlled by a complex interplay of promoters, enhancers, transcription factors, and epigenetic modifications.
Identification of Promoters and Enhancers
The regulation of DEFB103 transcription is governed by promoter and enhancer elements, which are specific DNA sequences that control the initiation and rate of transcription. google.comkhanacademy.org Promoters are located near the transcription start site and are responsible for recruiting RNA polymerase and other general transcription factors. biorxiv.orgnih.gov Enhancers, on the other hand, can be located at a distance from the gene they regulate and function to increase the rate of transcription. khanacademy.orgbiorxiv.orgmdpi.com The activity of these regulatory elements is often cell-type specific and depends on the binding of specific transcription factors. mdpi.com The promoter region of the DEFB103 gene contains binding sites for several transcription factors that are activated in response to infection and inflammation. nih.gov
Transcription Factors Governing hBD-3 Synthesis
Several transcription factors have been identified as key regulators of DEFB103 gene expression. One of the central pathways involved is the Nuclear Factor-kappa B (NF-κB) pathway. nih.gov Upon stimulation by microbial products or pro-inflammatory cytokines, NF-κB is activated and translocates to the nucleus, where it binds to specific sites in the DEFB103 promoter, leading to increased gene transcription. nih.gov
Another important signaling pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway, which activates the transcription factor Activator Protein-1 (AP-1). nih.gov Studies have shown that the DEFB103 promoter contains a functional binding site for AP-1, and its activation is critical for the induction of hBD-3 expression in response to certain stimuli, such as Candida albicans. nih.gov The Epidermal Growth Factor Receptor (EGFR) has also been implicated as an upstream regulator of the MAPK pathway in the context of hBD-3 induction. nih.gov
Furthermore, transcription factors such as Krüppel-like factor 2 (KLF-2) have been shown to be affected by hBD-3, suggesting a potential feedback loop in regulating endothelial health. researchgate.net Additionally, transcription factors like Sfp1, which can bind to both DNA and RNA, have been shown to regulate both the synthesis and decay of specific mRNAs, highlighting the complexity of transcriptional control. elifesciences.org The coordinated action of these and other transcription factors, such as those from the ZBTB family, ensures the precise regulation of hBD-3 synthesis in response to specific cellular and environmental cues. frontiersin.org
Post-Translational Processing and Maturation of hBD-3 Peptide
Human beta-defensin 3 is initially synthesized as a larger precursor protein, known as a prepropeptide. mdpi.com This precursor undergoes a series of post-translational modifications to become the mature, active peptide. wikipedia.orgthermofisher.com The first step involves the cleavage of the N-terminal signal peptide, which occurs as the protein enters the endoplasmic reticulum. wikipedia.org This results in a propeptide, which is still inactive.
Further processing involves the proteolytic cleavage of the pro-domain to release the mature hBD-3 peptide. wikipedia.org This final maturation step is crucial for the peptide's antimicrobial and immunomodulatory functions. The mature hBD-3 peptide is characterized by its cationic nature and a specific arrangement of six cysteine residues that form three intramolecular disulfide bonds. nih.govifremer.fr While these disulfide bonds are important for the peptide's chemotactic activity, they are not absolutely required for its antimicrobial function. nih.gov
Genetic Polymorphisms and their Functional Implications in hBD-3
Genetic polymorphisms, which are variations in the DNA sequence among individuals, have been identified in the DEFB103 gene and can have functional consequences. One of the most significant forms of genetic variation at this locus is copy number variation (CNV). plos.orgnih.gov Individuals can have a variable number of copies of the DEFB103 gene, ranging from one to twelve diploid copies. d-nb.infonih.gov This variation in gene dosage has been shown to correlate with the expression level of hBD-3, with higher copy numbers generally leading to increased peptide production. nih.govroyalsocietypublishing.org
Studies in cattle have demonstrated that DEFB103 CNV can impact fertility, with low copy numbers being associated with increased sperm motility. plos.orgbiorxiv.org In humans, CNV of the beta-defensin gene cluster has been linked to susceptibility to certain inflammatory diseases. nih.gov
Cellular and Tissue Expression Profiles of Human Beta Defensin 3
Constitutive and Inducible Expression Patterns Across Tissues
The expression of hBD-3 is predominantly inducible, meaning its production is significantly increased in the presence of specific stimuli, such as infection or inflammation. frontiersin.orgnih.gov While some defensins like hBD-1 are expressed constitutively (at a constant level), hBD-3 is primarily detected at low or negligible levels in healthy tissues, with its synthesis being rapidly upregulated when needed. nih.govnih.gov
Research using real-time polymerase chain reaction (RT-PCR) has identified varying levels of inducible hBD-3 expression across numerous human tissues. High levels of induced expression are observed in tissues frequently exposed to the external environment and potential pathogens. donnishjournals.org Conversely, tissues in more sterile internal environments tend to show lower expression levels. donnishjournals.org For example, hBD-3 is frequently overexpressed in oral squamous cell carcinomas compared to healthy oral tissue. nih.gov It is also upregulated in respiratory papillomas. nih.gov The expression of hBD-2 and hBD-3 often appears to be correlated, suggesting they may be co-inducible in response to certain infections. nih.gov
| Tissue | hBD-3 Expression Level | Reference |
|---|---|---|
| Skin | High (Inducible) | donnishjournals.org |
| Tonsil | High (Inducible) | donnishjournals.org |
| Tongue | High (Inducible) | donnishjournals.org |
| Trachea | High (Inducible) | donnishjournals.org |
| Oral Mucosa / Gingiva | Inducible | spandidos-publications.comnih.gov |
| Salivary Glands | Low (Inducible) | donnishjournals.orgspandidos-publications.com |
| Stomach | Low (Inducible) | donnishjournals.org |
| Uterus | Low (Inducible) | donnishjournals.org |
| Pharynx | Low (Inducible) | donnishjournals.org |
| Fetal Membranes (Amnion, Chorion, Decidua) | Inducible | nih.gov |
Cellular Sources of hBD-3 Production
The production of hBD-3 is not limited to specific organs but is carried out by distinct cell types, primarily those that form barriers against the environment and those that are professional immune defenders. researchgate.net
Epithelial cells are a primary source of hBD-3. researchgate.netnih.gov As the main component of the skin and the lining of mucosal surfaces (e.g., oral, respiratory, and gastrointestinal tracts), these cells are the body's first line of defense. researchgate.net Keratinocytes, the predominant cell type in the epidermis of the skin, are well-documented producers of hBD-3 upon stimulation. researchgate.netresearchgate.net Similarly, epithelial cells in the oral cavity, gingiva, and esophagus upregulate hBD-3 expression in response to microbial challenges. spandidos-publications.comnih.gov This localized production at barrier surfaces allows for a rapid, on-site antimicrobial response to invading pathogens. researchgate.net
In addition to epithelial cells, certain immune cells are capable of synthesizing hBD-3. Neutrophils, which are a type of phagocytic white blood cell, are a notable source of this peptide. donnishjournals.orgnih.gov These cells are among the first responders to sites of infection and inflammation, and their ability to produce hBD-3 contributes to their capacity to kill ingested microbes. nih.gov Other immune cells, such as monocytes and dendritic cells, have also been identified as sources of hBD-3, highlighting the peptide's integral role in the broader immune response. researchgate.netnih.gov
Regulatory Stimuli and Signaling Pathways Inducing hBD-3 Expression
The induction of hBD-3 expression is a tightly regulated process initiated by the recognition of danger signals, which can be either foreign microbial components or host-derived molecules indicating stress or injury. frontiersin.orgnih.gov This recognition triggers intracellular signaling cascades that culminate in the transcription of the hBD-3 gene.
The immune system recognizes microbes through conserved molecular structures known as Pathogen-Associated Molecular Patterns (PAMPs). nih.gov These molecules, such as lipopolysaccharide (LPS) from Gram-negative bacteria, peptidoglycan (PGN) and lipoteichoic acid (LTA) from Gram-positive bacteria, and fungal components, are potent inducers of hBD-3. frontiersin.orgresearchgate.netnih.gov PAMPs are recognized by Pattern Recognition Receptors (PRRs), such as Toll-like receptors (TLRs), which are expressed on epithelial and immune cells. nih.gov For instance, stimulation of TLR2 has been directly associated with increased hBD-3 expression. nih.gov
Damage-Associated Molecular Patterns (DAMPs) are endogenous molecules released from damaged or dying host cells that can also initiate an inflammatory response and induce hBD-3. nih.gov This allows the body to bolster its antimicrobial defenses not only during active infection but also in response to sterile tissue injury, preparing for a potential secondary infection.
Pro-inflammatory cytokines, which are signaling proteins produced by immune cells, play a critical role in amplifying the innate immune response and inducing hBD-3 production. frontiersin.orgnih.gov Key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are powerful stimuli for hBD-3 expression in various cell types, including keratinocytes and epithelial cells. frontiersin.orgnih.govnih.govnih.gov
The signaling pathways activated by these cytokines and by PAMPs/DAMPs often converge on common downstream transcription factors. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this process. nih.govnih.gov For example, studies have shown that in response to Candida albicans, hBD-3 expression is regulated by an EGFR/MAPK/AP-1-dependent pathway. nih.gov In other contexts, both the NF-κB and p38 MAPK pathways have been shown to be essential for inducing hBD-3. nih.gov Activation of these pathways leads to the binding of transcription factors to the promoter region of the hBD-3 gene, initiating its transcription and the subsequent production of the antimicrobial peptide. nih.govnih.gov
| Stimulus Category | Specific Stimuli | Key Signaling Pathways | Reference |
|---|---|---|---|
| PAMPs | LPS, LTA, PGN, Fungal components | TLR2, NF-κB, MAPK/AP-1 | researchgate.netnih.govnih.gov |
| Cytokines | TNF-α, IL-1β, IFN-γ, IL-22, TGF-α | NF-κB, p38 MAPK, EGFR signaling | donnishjournals.orgfrontiersin.orgnih.govnih.govnih.gov |
| DAMPs | Host-derived molecules from cell injury | Converge on NF-κB and other inflammatory pathways | nih.gov |
Receptor-Mediated Induction Mechanisms (e.g., TLRs)
The expression of human beta-defensin 3 (hBD-3) is not typically constitutive in most tissues; instead, it is induced in response to specific stimuli, particularly microbial products or pro-inflammatory cytokines. nih.gov A primary pathway for this induction is mediated by a class of pattern recognition receptors (PRRs) known as Toll-like receptors (TLRs). nih.govoup.com TLRs are fundamental components of the innate immune system, designed to recognize conserved pathogen-associated molecular patterns (PAMPs) found on a wide range of microorganisms. nih.gov The activation of TLRs on the surface of immune and epithelial cells initiates intracellular signaling cascades that culminate in the transcription of genes involved in host defense, including the gene for hBD-3 (DEFB103A). nih.govoup.com
Detailed Research Findings
While the direct induction of hBD-3 by specific TLR ligands has been an area of ongoing research, a significant body of evidence highlights a complex, bidirectional relationship between hBD-3 and TLR signaling pathways. Not only is hBD-3 expression induced by microbial danger signals that are recognized by TLRs, but the hBD-3 peptide itself can act as a ligand for certain TLRs, thereby activating immune cells and potentially amplifying the immune response. nih.gov
A key study revealed that hBD-3 can directly activate professional antigen-presenting cells, such as monocytes and myeloid dendritic cells, through its interaction with TLR1 and TLR2. nih.gov This activation leads to the upregulation of costimulatory molecules (CD80, CD86, and CD40) on these cells, a critical step in bridging the innate and adaptive immune responses. nih.gov The signaling pathway for this activation is dependent on the adaptor protein MyD88 and involves the phosphorylation of IL-1 receptor-associated kinase-1 (IRAK-1), ultimately leading to the activation of the transcription factor NF-κB. nih.gov The activation of NF-κB is a common downstream event in many TLR signaling pathways and is crucial for the transcription of numerous inflammatory and antimicrobial genes. nih.govyoutube.com
Furthermore, hBD-3 has been shown to modulate the signaling of other TLRs. It can enhance the TLR9-dependent response to bacterial DNA, thereby increasing inflammatory signaling and promoting the activation of the adaptive immune system. researchgate.netnih.gov Conversely, in other contexts, such as in TLR4-stimulated macrophages, hBD-3 has demonstrated an anti-inflammatory or modulatory role by inhibiting signaling through both MyD88-dependent and TRIF-dependent pathways. nih.gov This suggests that hBD-3 can fine-tune the inflammatory response initiated by TLR activation.
The interplay between hBD-3 and TLRs represents a sophisticated mechanism of innate immunity. The induction of hBD-3 following the recognition of PAMPs by TLRs provides the host with a potent, broad-spectrum antimicrobial peptide. Subsequently, the secreted hBD-3 can further modulate the immune response by directly engaging with TLRs on immune cells, creating a feedback loop that enhances cellular activation and defense. nih.gov
Interactive Data Table: hBD-3 and Toll-like Receptor Interactions
The following table summarizes the documented interactions between Human this compound and various Toll-like Receptors based on published research findings.
| Receptor(s) | Cell Type(s) | Interaction/Effect | Signaling Pathway Component(s) | Reference(s) |
|---|---|---|---|---|
| TLR1 / TLR2 | Monocytes, Myeloid Dendritic Cells | hBD-3 acts as a ligand, inducing expression of costimulatory molecules (CD80, CD86, CD40). | MyD88, IRAK-1, NF-κB | nih.gov |
| TLR4 | Macrophages | hBD-3 inhibits/down-regulates LPS-induced pro-inflammatory gene transcription. | Inhibits both MyD88 and TRIF pathways | nih.gov |
| TLR9 | Dendritic Cells, Peripheral Blood Mononuclear Cells (PBMCs) | hBD-3 enhances the cellular response to bacterial DNA. | TLR9-dependent | researchgate.netnih.gov |
Mechanisms of Action of Human Beta Defensin 3 in Host Defense
Direct Antimicrobial Activities
hBD-3 demonstrates potent, broad-spectrum antimicrobial activity against bacteria, fungi, viruses, and parasites. oncotarget.comprospecbio.comtandfonline.comacs.orgfrontiersin.orgfrontierspartnerships.orgiiarjournals.org This activity is often retained even in the presence of physiological salt concentrations, a feature that distinguishes it from some other defensins. tandfonline.comiiarjournals.orgnih.govnih.gov
Antibacterial Mechanisms Against Gram-Positive and Gram-Negative Bacteria in vitro
hBD-3 exerts its bactericidal effects against both Gram-positive and Gram-negative bacteria through various mechanisms. A primary mode of action involves the electrostatic interaction of the highly cationic hBD-3 with the negatively charged components of bacterial cell membranes. prospecbio.comfrontiersin.orgmdpi.com This interaction leads to membrane disruption and permeabilization, causing the leakage of cytoplasmic contents and ultimately, cell death. prospecbio.commdpi.comasm.orgasm.orgresearchgate.net
For Gram-negative bacteria, the mechanism is thought to involve the formation of disordered circular pores in the outer membrane. researchgate.net Studies have shown that hBD-3 has notable bactericidal activity against multidrug-resistant strains of Acinetobacter baumannii and Enterobacter cloacae. asm.orgasm.org While it is also active against Pseudomonas aeruginosa and Klebsiella pneumoniae, some strains, particularly those from chronic infections, may exhibit increased resistance. asm.orgasm.org The primary mode of action against Gram-negatives appears to be membrane permeabilization rather than targeting peptidoglycan synthesis. asm.orgasm.org
In the case of Gram-positive bacteria like Staphylococcus epidermidis, hBD-3 induces an upregulation of specific resistance mechanisms, including the modification of teichoic acids with D-alanyl groups to increase the positive charge of the bacterial surface and repel the cationic peptide. pnas.org Despite these resistance mechanisms, hBD-3 remains effective. It has been shown to be active against vancomycin-resistant Enterococcus faecium and methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.com The interaction with the bacterial membrane and subsequent disruption is a key bactericidal mechanism. tandfonline.comacs.org Some evidence also points to an interaction with the lipid II precursor of cell wall synthesis, although membrane destruction is considered a primary mechanism. tandfonline.com
The structural integrity of hBD-3, specifically its disulfide bonds, does not appear to be essential for its antibacterial activity. A linearized version of hBD-3, where cysteine residues are replaced, retains and can even exhibit enhanced antimicrobial activity. nih.govpnas.org
Table 1: In vitro Antibacterial Activity of hBD-3
| Bacterial Species | Type | Key Findings | Citations |
|---|---|---|---|
| Acinetobacter baumannii | Gram-Negative | Notable bactericidal activity against multidrug-resistant strains. | asm.org, asm.org |
| Enterobacter cloacae | Gram-Negative | Notable bactericidal activity against multidrug-resistant strains. | asm.org, asm.org |
| Pseudomonas aeruginosa | Gram-Negative | Activity observed, but some strains from chronic infections show increased resistance. | asm.org, asm.org |
| Klebsiella pneumoniae | Gram-Negative | Active against some strains. | asm.org |
| Staphylococcus epidermidis | Gram-Positive | Induces specific resistance mechanisms in the bacteria. | pnas.org |
| Enterococcus faecium | Gram-Positive | Active against vancomycin-resistant strains. | tandfonline.com, nih.gov |
| Staphylococcus aureus | Gram-Positive | Active against methicillin-resistant strains (MRSA). | tandfonline.com |
| Escherichia coli | Gram-Negative | Susceptible to hBD-3. | pnas.org |
Antifungal Mechanisms Against Yeasts and Filamentous Fungi in vitro
Human beta-defensin 3 is recognized as one of the most potent beta-defensins against fungal pathogens, particularly Candida albicans. nih.govmdpi.com Its antifungal activity is also effective against other Candida species such as C. tropicalis and C. parapsilosis, though it is less effective against C. glabrata and C. krusei. units.it
The fungicidal mechanism of hBD-3 against C. albicans is multifaceted. While some studies suggest that membrane disruption is not the primary mode of killing, with only minimal dye leakage observed from treated cells, others indicate that the initial site of action is the fungal membrane. nih.govnih.gov The antifungal effect of hBD-3 against C. albicans has been described as energy-dependent and salt-sensitive in some studies. nih.govmdpi.com Pre-treatment of yeast cells with metabolic inhibitors like sodium azide (B81097) can reduce their susceptibility to hBD-3. nih.govmdpi.com However, other research suggests that hBD-3 can kill C. albicans through an energy-independent mechanism. nih.gov
hBD-3 can also inhibit the adherence of C. albicans to surfaces. koreascience.kr It achieves this by upregulating the activity of the β-1,3-exoglucanase Xog1p, which hydrolyzes β-glucan in the fungal cell wall. mdpi.com Furthermore, C. albicans responds to hBD-3 by activating the high-osmolarity glycerol (B35011) (HOG) pathway, indicating that the peptide induces osmotic stress. mdpi.com Interestingly, the hyphal form of C. albicans is a more potent stimulator of hBD-3 expression in oral epithelial cells than the yeast form. units.it
A synthetic peptide corresponding to the C-terminal 15 amino acids of hBD-3 has demonstrated significant dose-dependent antifungal activity against C. albicans biofilms, inhibiting cell survival. koreascience.kr
Table 2: In vitro Antifungal Activity of hBD-3
| Fungal Species | Key Findings | Citations |
|---|---|---|
| Candida albicans | Potent fungicidal activity. nih.govmdpi.com Mechanisms involve energy-dependent and -independent pathways, inhibition of adherence, and induction of osmotic stress. nih.govmdpi.comnih.govkoreascience.kr | units.it, nih.gov, mdpi.com, nih.gov, koreascience.kr |
| Candida tropicalis | Susceptible to hBD-3. | units.it |
| Candida parapsilosis | Susceptible to hBD-3. | units.it |
| Candida glabrata | Less susceptible to direct killing, but hBD-3 can inhibit its adherence. | units.it |
| Candida krusei | Less susceptible to hBD-3. | units.it |
Antiviral Activities Against Enveloped and Non-Enveloped Viruses in vitro
Human this compound exhibits antiviral activity against a range of both enveloped and non-enveloped viruses. frontierspartnerships.org A primary mechanism of action is the direct interaction with viral particles, leading to their inactivation. nih.gov
For the enveloped virus, Human Immunodeficiency Virus (HIV), hBD-3 has been shown to directly bind to HIV-1 particles, causing an irreversible loss of infectivity. nih.govnih.gov This interaction is concentration-dependent. nih.gov Furthermore, hBD-3 can downmodulate the expression of the HIV co-receptor CXCR4 on the surface of target cells, thereby inhibiting the entry of CXCR4-tropic HIV-1 strains. nih.govfrontiersin.orgmdpi.com This effect is less pronounced for CCR5-tropic strains. nih.gov The anti-HIV activity of hBD-3 has been observed in various cell types, including peripheral blood mononuclear cells, CD4+ T cells, and macrophages. nih.gov
Against another enveloped virus, Herpes Simplex Virus (HSV), hBD-3 demonstrates inhibitory effects. aai.orgnih.gov It can block HSV infection by preventing the virus from binding to and entering host cells. aai.org Surface plasmon resonance studies have revealed that hBD-3 can bind to both the viral glycoprotein (B1211001) B (gB) and the host cell receptor, heparan sulfate. aai.org The antiviral activity of hBD-3 against HSV-1 has been confirmed with various forms of the peptide, including reduced and analog versions. asm.orgunina.itresearchgate.net
hBD-3 also shows activity against other viruses. It can inhibit the replication of West Nile Virus (WNV), although this effect may be cytotoxic at higher concentrations. mdpi.com Additionally, it has demonstrated extracellular antiviral activity against picornaviruses, such as enteroviruses. frontierspartnerships.org It has also been reported to have activity against vaccinia virus. frontiersin.org
Table 3: In vitro Antiviral Activity of hBD-3
| Virus | Type | Mechanism of Action | Citations |
|---|---|---|---|
| Human Immunodeficiency Virus (HIV) | Enveloped | Direct binding to virions, downmodulation of CXCR4 co-receptor. | frontiersin.org, mdpi.com, nih.gov, nih.gov |
| Herpes Simplex Virus (HSV) | Enveloped | Prevents binding and entry by interacting with viral glycoprotein B and host cell heparan sulfate. | aai.org, asm.org, nih.gov, unina.it, researchgate.net |
| West Nile Virus (WNV) | Enveloped | Inhibits replication, though may be cytotoxic at higher concentrations. | mdpi.com |
| Picornaviruses (e.g., Enteroviruses) | Non-enveloped | Extracellular antiviral activity. | frontierspartnerships.org |
| Vaccinia Virus | Enveloped | Inhibits replication. | frontiersin.org |
Antiparasitic Activities in vitro
While the primary focus of research on the antimicrobial properties of human this compound has been on bacteria, fungi, and viruses, there is emerging evidence of its activity against parasites. The broad-spectrum nature of its antimicrobial action suggests a potential role in combating parasitic infections. However, detailed in vitro studies specifically elucidating the mechanisms of hBD-3 against various parasites are less extensive compared to other pathogens. The existing literature often mentions its broad antimicrobial activity, which includes parasites, as part of its general function. units.it Further research is needed to fully characterize the specific antiparasitic mechanisms of hBD-3.
Immunomodulatory Functions
Beyond its direct microbicidal effects, hBD-3 plays a significant role in modulating the host immune response, acting as a bridge between innate and adaptive immunity. oncotarget.comnih.govjmb.or.krfrontiersin.orgmdpi.com
Chemoattraction of Immune Cells: Dendritic Cells, T Cells, Monocytes
A key immunomodulatory function of hBD-3 is its ability to attract various immune cells to sites of infection or inflammation. nih.govfrontiersin.orgresearchgate.net This chemotactic activity is mediated through its interaction with specific chemokine receptors on the surface of immune cells. nih.gov
Dendritic Cells: hBD-3 is a potent chemoattractant for immature dendritic cells (DCs). nih.govpnas.org This attraction is primarily mediated through the chemokine receptor CCR6. nih.govpnas.orgaai.org By recruiting these key antigen-presenting cells, hBD-3 facilitates the initiation of an adaptive immune response. jmb.or.krpnas.org Furthermore, hBD-3 can induce the maturation of Langerhans cell-like dendritic cells, leading to the upregulation of CCR7, which allows them to migrate to lymph nodes. researchgate.net
T Cells: Similar to its effect on dendritic cells, hBD-3 can also attract T cells, particularly memory T cells, via the CCR6 receptor. nih.govfrontiersin.orgpnas.org This recruitment of T cells to the site of infection is crucial for an effective cell-mediated immune response.
Monocytes: hBD-3 is a chemoattractant for monocytes. nih.govfrontiersin.org This activity has been shown to be dependent on the structural integrity of the peptide, as the disulfide bonds are required for chemotaxis. pnas.org The chemoattraction of monocytes by hBD-3 is mediated through the chemokine receptor CCR2. frontiersin.orgaai.org This interaction is specific, as pretreatment with the natural ligand for CCR2, MCP-1, can inhibit hBD-3-induced monocyte migration. frontiersin.org
In addition to these specific cell types, hBD-3 has also been shown to be chemotactic for granulocytes. asm.org The ability of hBD-3 to recruit a diverse range of immune cells highlights its central role in orchestrating the host's defense against pathogens.
Table 4: Chemoattraction of Immune Cells by hBD-3
| Immune Cell Type | Chemokine Receptor(s) | Key Findings | Citations |
|---|---|---|---|
| Immature Dendritic Cells | CCR6, CCR7 (upon maturation) | hBD-3 is a potent chemoattractant, facilitating the initiation of adaptive immunity. nih.govpnas.orgpnas.org It induces maturation and CCR7 upregulation. researchgate.net | nih.gov, pnas.org, pnas.org, researchgate.net |
| T Cells (Memory) | CCR6 | Recruits T cells to the site of infection. | frontiersin.org, nih.gov, pnas.org |
| Monocytes | CCR2 | Attracts monocytes to sites of inflammation. frontiersin.orgaai.org This activity is dependent on the peptide's structure. pnas.org | frontiersin.org, nih.gov, aai.org, pnas.org, frontiersin.org |
| Granulocytes | Not specified | hBD-3 exhibits chemotactic activity for granulocytes. | asm.org |
Modulation of Cytokine and Chemokine Production by Host Cells
Human this compound is a significant modulator of the inflammatory milieu, capable of inducing the production of various cytokines and chemokines from different host cells, thereby orchestrating the immune response. In human monocytes and monocyte-derived macrophages, hBD-3 stimulates the secretion of a variety of chemokines, including Monocyte Chemoattractant Protein-1 (MCP-1), Gro-α, Macrophage-Derived Chemokine (MDC), and Macrophage Inflammatory Protein-1β (MIP-1β). nih.gov In macrophages, it can also induce the expression of Regulated upon Activation, Normal T cell Expressed and Presumably Secreted (RANTES). nih.gov Furthermore, hBD-3 prompts monocytes to produce pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). researchgate.net Studies on human epidermal keratinocytes have also revealed that hBD-3 can positively affect the production of cytokines and chemokines like IL-6 and IL-10. mdpi.com
Interestingly, the effect of hBD-3 on cytokine production can be context-dependent. While it often promotes a pro-inflammatory response, some studies have described an inhibitory effect on pro-inflammatory mediator expression. nih.gov For instance, hBD-3 can suppress the cytokine response of macrophages to lipopolysaccharide (LPS). nih.gov This dual functionality suggests that hBD-3's role may vary depending on the specific inflammatory environment and concentration. wjgnet.com
Table 1: Chemokines and Cytokines Induced by Human this compound
| Cell Type | Induced Chemokines/Cytokines | Reference |
|---|---|---|
| Monocytes | MCP-1, Gro-α, MDC, MIP-1β, IL-6, IL-1β, TNF-α | nih.govresearchgate.net |
| Macrophages | MCP-1, Gro-α, MDC, MIP-1β, RANTES | nih.gov |
| Keratinocytes | IL-6, IL-10 | mdpi.com |
Impact on Antigen Presentation and Adaptive Immune Responses
Human this compound plays a pivotal role in bridging innate and adaptive immunity by influencing antigen-presenting cells (APCs). nih.gov It has been shown to induce the maturation of professional APCs, such as monocytes and myeloid dendritic cells (DCs). nih.govnih.gov This is characterized by the upregulation of crucial costimulatory molecules on the surface of these cells, including CD80, CD86, and CD40. nih.govnih.govcapes.gov.brpnas.org The enhanced expression of these molecules is a key step in the activation of T cells, thereby promoting a robust adaptive immune response. nih.govnih.gov
Furthermore, hBD-3 acts as a chemoattractant for immature DCs and memory T cells, recruiting them to sites of inflammation or infection. jmb.or.kr This recruitment facilitates the uptake, processing, and presentation of antigens by APCs, leading to the initiation of a broad and durable antigen-specific immune response. jmb.or.kr By activating APCs and influencing T-cell responses, hBD-3 is integral to both innate and adaptive immunity. jmb.or.krjmb.or.kr
Interaction with Toll-Like Receptors (TLRs) and Other Pattern Recognition Receptors
The immunomodulatory effects of Human this compound are, in part, mediated through its interaction with Toll-Like Receptors (TLRs), a class of pattern recognition receptors that recognize conserved microbial products. nih.gov Research has demonstrated that hBD-3 activates monocytes and myeloid dendritic cells in a TLR-dependent manner. nih.govnih.govcapes.gov.brpnas.org Specifically, hBD-3 interacts with TLR1 and TLR2, forming a heterodimer that initiates a downstream signaling cascade. nih.govnih.govcapes.gov.brfrontiersin.org This signaling requires the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88) and leads to the phosphorylation of Interleukin-1 Receptor-Associated Kinase-1 (IRAK-1). nih.govnih.govcapes.gov.br
Studies using HEK cells engineered to express various TLRs have confirmed that the activation of the transcription factor NF-κB by hBD-3 is dependent on the co-expression of both TLR1 and TLR2. nih.govnih.govcapes.gov.br This indicates that hBD-3 can be recognized by the host's innate immune system in a manner similar to microbial lipoproteins. nih.gov Interestingly, some research suggests that hBD-3 can also interact with TLR4, competitively inhibiting the binding of lipopolysaccharide (LPS) to immature dendritic cells and thereby preventing LPS-induced maturation. spandidos-publications.com Additionally, hBD-3 has been shown to enhance the TLR9-dependent response to bacterial DNA. d-nb.info
Beyond TLRs, hBD-3 is known to interact with other receptors, including the chemokine receptor CCR6, which is involved in the chemotaxis of immune cells. nih.govnii.ac.jp
Influence on Immune Cell Differentiation and Activation
Human this compound exerts a significant influence on the differentiation and activation of various immune cells, further highlighting its role as a key immunomodulatory molecule. By interacting with TLR1 and TLR2, hBD-3 promotes the differentiation of professional antigen-presenting cells (APCs). pnas.org This activation leads to the maturation of monocytes and myeloid dendritic cells, which are crucial for initiating adaptive immune responses. mdpi.compnas.org
The activation of these APCs by hBD-3 results in several functional changes, including the upregulation of costimulatory molecules and the production of pro-inflammatory cytokines. frontiersin.org This process primes the immune system to respond more effectively to pathogens. Furthermore, hBD-3 can stimulate the differentiation of epithelial cells, contributing to tissue repair and barrier function. mdpi.com It has also been shown to induce the production of IFN-α in plasmacytoid dendritic cells, which can consequently influence the magnitude of T-cell responses. jmb.or.krjmb.or.kr
Table 2: Effects of hBD-3 on Immune Cell Activation
| Cell Type | Effect | Key Molecules/Pathways Involved | Reference |
|---|---|---|---|
| Monocytes | Activation, Maturation, Upregulation of costimulatory molecules (CD80, CD86, CD40) | TLR1, TLR2, MyD88, IRAK-1 | nih.govnih.govcapes.gov.brpnas.org |
| Myeloid Dendritic Cells | Activation, Maturation, Upregulation of costimulatory molecules (CD80, CD86, CD40) | TLR1, TLR2 | nih.govnih.govcapes.gov.brpnas.org |
| Plasmacytoid Dendritic Cells | Induction of IFN-α production | - | jmb.or.krjmb.or.kr |
Cellular Homeostasis and Tissue Repair Functions
Beyond its direct role in combating pathogens and modulating the immune response, Human this compound is actively involved in maintaining cellular homeostasis and promoting tissue repair.
Role in Epithelial Barrier Integrity and Function
Human this compound plays a crucial role in maintaining the integrity and function of the epithelial barrier, a critical first line of defense against invading pathogens. nih.gov It has been shown to enhance the tightness of the epithelial barrier by inducing the expression and proper localization of tight junction proteins. nih.govnih.gov Specifically, hBD-3 can increase the expression of claudins and occludin, which are essential components of tight junctions. nih.govnii.ac.jp This leads to an increase in transepithelial electrical resistance and a reduction in paracellular permeability in keratinocyte layers. nii.ac.jp
The regulation of tight junction barrier function by hBD-3 appears to be mediated, at least in part, through the chemokine receptor CCR6. nii.ac.jp The ability of hBD-3 to strengthen the epithelial barrier is significant, as a compromised barrier is a feature of various inflammatory skin conditions. nii.ac.jp By promoting the expression of these key junctional proteins, hBD-3 helps to restore and maintain the physical barrier of the skin and other epithelial surfaces. mdpi.com
Mechanisms in Wound Healing Processes in vitro and in animal models
Human this compound has been shown to accelerate wound healing through multiple mechanisms in both in vitro and animal models. nih.gov It promotes the re-epithelialization of wounds by stimulating the migration and proliferation of keratinocytes. mdpi.comwjgnet.com This effect is partly mediated through the activation of the Epidermal Growth Factor Receptor (EGFR). mdpi.com
In addition to its effects on keratinocytes, hBD-3 also influences fibroblasts, which are key cells in the wound healing process. nih.govresearchgate.net It enhances the migration and proliferation of human fibroblasts and stimulates their production of various angiogenic growth factors, including fibroblast growth factor (FGF), platelet-derived growth factor (PDGF), and vascular endothelial growth factor (VEGF). nih.govresearchgate.net This pro-angiogenic activity promotes the formation of new blood vessels, which is essential for tissue regeneration. nih.govresearchgate.net The activation of fibroblasts by hBD-3 involves the Fibroblast Growth Factor Receptor 1 (FGFR1)/Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govresearchgate.net
Animal studies have demonstrated that topical application of hBD-3 to wounds accelerates wound closure. nih.govresearchgate.netresearchgate.net In a mouse model, hBD-3-treated wounds showed faster healing, with an accumulation of neutrophils and macrophages in the early phase of healing, followed by an increase in fibroblasts and newly formed blood vessels. nih.govresearchgate.net In a porcine model of infected diabetic wounds, hBD-3 expression significantly promoted wound closure and reduced the bacterial load. researchgate.net These findings underscore the therapeutic potential of hBD-3 in promoting the healing of both normal and compromised wounds. nih.gov
Angiogenic Properties and Underlying Mechanisms
Human this compound (hBD-3) exhibits significant angiogenic properties, contributing to processes such as wound healing and tissue repair. This pro-angiogenic activity is mediated through various direct and indirect mechanisms, including the stimulation of angiogenic growth factor production and the activation of specific signaling pathways in host cells.
Detailed Research Findings
Research has demonstrated that hBD-3 plays a crucial role in promoting the formation of new blood vessels. frontiersin.orgnih.gov In vivo studies have shown that wounds treated with hBD-3 display an increased number of newly formed vessels. frontiersin.orgnih.gov This is accompanied by an accumulation of fibroblasts, neutrophils, and macrophages at the wound site, which are essential cellular components of the angiogenic process. frontiersin.orgnih.gov
The primary mechanism by which hBD-3 promotes angiogenesis is by stimulating fibroblasts to produce and secrete key angiogenic growth factors. frontiersin.orgmdpi.com In vitro experiments have confirmed that hBD-3 treatment of human dermal fibroblasts leads to a dose-dependent increase in the secretion of Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and Fibroblast Growth Factor (FGF). frontiersin.orgresearchgate.net VEGF is a potent mitogen for endothelial cells, while FGF and PDGF are crucial for the proliferation and migration of various cell types involved in angiogenesis. frontiersin.org Furthermore, hBD-3 has been shown to induce the production of another potent angiogenic factor, angiogenin, in dermal fibroblasts. mdpi.com
The signaling pathways underlying these effects have been a subject of detailed investigation. The activation of fibroblasts by hBD-3 is mediated through the Fibroblast Growth Factor Receptor 1 (FGFR1)/Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway. frontiersin.orgnih.govresearchgate.net Inhibition of this pathway has been shown to abrogate the hBD-3-induced migration, proliferation, and production of angiogenic growth factors in fibroblasts. nih.gov
In addition to the FGFR1/JAK2/STAT3 pathway, other signaling cascades are involved in the hBD-3-mediated induction of angiogenin. These include the Epidermal Growth Factor Receptor (EGFR), Src family kinase, c-Jun N-terminal Kinase (JNK), p38 Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways. mdpi.com
Furthermore, hBD-3 contributes to angiogenesis by modulating the immune response. It acts as a chemoattractant for various immune cells through its interaction with chemokine receptors. aai.orgresearchgate.net Specifically, hBD-3 has been shown to interact with C-C chemokine receptor 2 (CCR2) to attract monocytes and macrophages to sites of inflammation. aai.orgresearchgate.net Once recruited, these cells can be stimulated by hBD-3 to produce pro-angiogenic chemokines and growth factors, such as VEGF and Gro-α. nih.gov While some studies have suggested an interaction with CXCR4, others indicate that the primary chemotactic interactions for monocytes are mediated through CCR2. aai.orgnih.gov
Interactive Data on hBD-3's Angiogenic Mechanisms
The following table summarizes the key cellular and molecular mechanisms through which hBD-3 exerts its angiogenic effects, based on published research findings.
| Cell Type | Receptor(s) Involved | Signaling Pathway(s) Activated | Key Angiogenic Factors Induced | Reference(s) |
| Fibroblasts | FGFR1 | JAK2/STAT3 | VEGF, PDGF, FGF | frontiersin.orgnih.govnih.govresearchgate.net |
| Fibroblasts | EGFR | Src, p38, JNK, NF-κB | Angiogenin | mdpi.com |
| Monocytes/Macrophages | CCR2 | - | VEGF, Gro-α | aai.orgresearchgate.netnih.gov |
Structural Biology and Structure Function Relationships of Human Beta Defensin 3
Tertiary Structure and Disulfide Bond Network
The solution structure of hBD-3, determined by NMR spectroscopy, reveals that most of the positively charged residues are clustered near the C-terminal region. nih.gov Furthermore, studies suggest that hBD-3 can form a symmetrical dimer in solution through interactions involving the β2 strand, which results in a structure with an increasingly positively charged surface. nih.gov
| Property | Description |
| Secondary Structure | Short N-terminal helical loop, three-stranded antiparallel β-sheet. nih.gov |
| Disulfide Bridges | Three intramolecular bonds (Cys11-Cys40, Cys18-Cys33, Cys23-Cys41). frontiersin.org |
| Key Feature | High density of positive charge, particularly at the C-terminus. nih.gov |
| Oligomeric State | Can form symmetrical dimers in solution. nih.gov |
Key Structural Motifs Critical for Antimicrobial Activity
The potent and broad-spectrum antimicrobial activity of hBD-3 is attributed to specific structural motifs within its sequence. The high net positive charge (+11) is a primary determinant, facilitating the initial electrostatic interaction with negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govnih.gov
Several key regions and residues have been identified as crucial for this function:
C-terminal region: This region is rich in arginine and lysine (B10760008) residues, contributing significantly to the peptide's high positive charge. nih.govresearchgate.net Studies have shown that the C-terminal region containing two arginine residues is vital for both antibacterial and salt tolerance activities. frontiersin.orgresearchgate.net
N-terminal region: While the C-terminus is critical, the N-terminal domain also plays a distinct role in maintaining bactericidal effects, particularly in high-salt environments. nih.govfrontiersin.org
β2-β3 loop: This loop (residues STRGRK) is a cationic and solvent-exposed motif that has been identified as a key element for membrane interaction and permeabilization. oncotarget.com This motif is homologous to the oncolytic motif found in plant defensins that binds to phosphoinositides in cell membranes. oncotarget.comnih.gov
Amphipathicity: The arrangement of charged and hydrophobic residues creates an amphipathic structure, which is crucial for inserting into and disrupting the lipid bilayer of microbial membranes. nih.gov The antiparallel β-sheet region is thought to be the primary membrane-binding region, maintaining a clear separation between its positively charged and polar faces. nih.gov
Determinants of Receptor Binding and Immunomodulatory Function
Beyond its direct antimicrobial effects, hBD-3 acts as an immunomodulatory molecule by interacting with host cell receptors, thereby bridging the innate and adaptive immune responses. oncotarget.comnih.gov These interactions are highly dependent on the specific three-dimensional structure of the peptide.
Receptor Interactions:
Chemokine Receptor CCR2: hBD-3 chemoattracts monocytes, macrophages, and neutrophils by binding to and activating CCR2. nih.govfrontiersin.orgspandidos-publications.comnih.govaai.org This interaction is crucial for recruiting immune cells to sites of infection. frontiersin.org
Chemokine Receptor CCR6: hBD-3 can also interact with CCR6, a receptor found on immature dendritic cells and memory T cells, to induce their chemotaxis. pnas.orgfrontiersin.org However, some studies suggest that the in vivo recruitment of myeloid cells is predominantly CCR2-dependent. frontiersin.org
Toll-Like Receptors (TLRs): hBD-3 can activate antigen-presenting cells, such as dendritic cells and monocytes, through TLR1 and TLR2. nih.govfrontiersin.org This interaction leads to cell maturation and the production of inflammatory cytokines. frontiersin.orgspandidos-publications.com
Chemokine Receptor CXCR4: hBD-3 acts as an antagonist for CXCR4, the co-receptor for HIV-1. nih.gov By binding to CXCR4, hBD-3 can block the entry of the virus into host cells. nih.govmdpi.com
Structural Determinants for Receptor Binding: The structural integrity conferred by the disulfide bonds is critical for these receptor-mediated functions. Unlike its antimicrobial activity, the immunomodulatory and chemotactic activities of hBD-3 are significantly diminished or abolished when the disulfide bonds are disrupted. pnas.orgnih.govnih.gov
Key structural features for CXCR4 antagonism include:
Intact Disulfide Bonds: A "no-Cys" mutant of hBD-3, where all six cysteines were substituted, lost its ability to antagonize CXCR4, indicating that the correct molecular conformation is essential. nih.gov
N- and C-termini: The electrostatic properties and availability of both the N- and C-termini are important. nih.gov
Surface-Exposed Cationic Residues: Specific surface-exposed basic residues, such as K8, K32, and R36, are critical for the interaction with CXCR4. nih.gov
| Receptor | Cell Types | Function | Structural Requirement |
| CCR2 | Monocytes, Macrophages, Neutrophils | Chemotaxis. nih.govnih.govaai.org | Defined 3D structure stabilized by disulfide bonds. pnas.org |
| CCR6 | Immature Dendritic Cells, Memory T cells | Chemotaxis. pnas.org | Defined 3D structure stabilized by disulfide bonds. pnas.org |
| TLR1/2 | Dendritic Cells, Monocytes, NK cells | Immune cell activation, Cytokine production. nih.govfrontiersin.org | Canonical structure likely required. nih.gov |
| CXCR4 | T cells, Monocytes | Antagonism, HIV-1 co-receptor blocking. nih.gov | Intact disulfide bonds, specific cationic residues, and termini. nih.gov |
Biophysical Characterization of hBD-3 Interactions with Microbial Membranes in vitro
The antimicrobial action of hBD-3 is primarily driven by its interaction with and disruption of microbial membranes. researchgate.netacs.org Biophysical studies using model lipid membranes have provided insights into the molecular mechanism of this process.
The initial interaction is electrostatic, where the highly cationic hBD-3 is attracted to the negatively charged components of bacterial membranes, such as phosphatidylglycerol (PG) and cardiolipin. nih.govresearchgate.netmdpi.com This interaction is less pronounced with zwitterionic phospholipids (B1166683) like phosphatidylcholine (PC), which are more common in mammalian cell membranes, providing a basis for its selective toxicity. nih.govacs.org
Upon binding to the membrane surface, hBD-3 undergoes conformational changes. Circular dichroism (CD) studies have shown that in the presence of negatively charged vesicles that mimic bacterial membranes, linear fragments of hBD-3 can adopt a more ordered, α-helical structure. nih.gov This induced folding is thought to increase the peptide's amphipathicity, facilitating its insertion into the hydrophobic core of the membrane. nih.gov
The proposed mechanism of membrane disruption is often described by the "carpet-like" model. researchgate.net In this model, the peptide monomers accumulate on the membrane surface, and once a threshold concentration is reached, they disrupt the membrane integrity, leading to permeabilization, leakage of cellular contents, and ultimately cell death. researchgate.netresearchgate.net This is in contrast to a "pore-forming" mechanism where discrete channels are formed. Some studies also suggest hBD-3 can block the biosynthesis of the cell wall by binding to Lipid II, a precursor molecule for peptidoglycan. researchgate.net
Molecular dynamics simulations have further elucidated these interactions, showing that hBD-3 can form oligomers, such as dimers and tetramers, which may be the active forms that translocate across the membrane. acs.orgresearchgate.net These simulations also highlight the importance of specific arginine residues in forming stable interactions with the phospholipid heads of the bacterial membrane. mdpi.com
Conformational Flexibility and Functional Adaptability
Despite its stable, disulfide-bonded core, hBD-3 exhibits a degree of conformational flexibility that is crucial for its functional adaptability. mdpi.comresearchgate.net Molecular dynamics simulations have revealed that hBD-3 is more flexible in an aqueous environment compared to other human beta-defensins, which may be due to its high hydrophilicity and the repulsive forces between its numerous charged residues. researchgate.net
This inherent dynamism allows the peptide to adapt its conformation upon encountering different molecular partners. For instance, the interaction with negatively charged lipid membranes induces a more ordered structure, optimizing it for membrane disruption. nih.gov Conversely, the interaction with specific host cell receptors requires the pre-existing, stabilized tertiary structure to ensure high-affinity and specific binding. pnas.orgnih.gov
NMR relaxation experiments have also pointed to conformational exchanges occurring on a microsecond to millisecond timescale, suggesting a "conformational plasticity" that may be a conserved mechanism across the β-defensin family. mdpi.com This flexibility could be essential for its ability to recognize and interact with a diverse array of targets, from microbial surfaces to various host receptors. mdpi.comfrontiersin.org The ability of hBD-3 to exist in different oligomeric states, such as monomers, dimers, and potentially tetramers, further adds to its functional versatility, allowing it to engage in different mechanisms of action depending on the biological context and local concentration. nih.govresearchgate.net This dynamic nature underscores the sophisticated design of hBD-3 as a multifunctional effector of the innate immune system.
Role of Human Beta Defensin 3 in Preclinical Models of Disease Pathogenesis
Involvement in Infectious Disease Models in vitro and animal models
Human beta-defensin 3 exhibits robust antimicrobial activity against a wide array of pathogens, a characteristic extensively documented in numerous preclinical studies. Its mode of action primarily involves the electrostatic interaction with the negatively charged microbial cell membranes, leading to membrane disruption and subsequent cell death. mdpi.comscirp.org This broad-spectrum activity underscores its importance in the initial phase of the host's defense against infections.
Bacterial Infections
The antibacterial properties of hBD-3 are perhaps its most well-characterized feature. It demonstrates potent, salt-insensitive bactericidal activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.
In vitro Studies:
Mechanism of Action: The primary mechanism of hBD-3's antibacterial action is the permeabilization of the bacterial cell membrane. scirp.org Its highly cationic nature facilitates binding to the negatively charged components of the bacterial cell wall, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. diva-portal.org This interaction leads to the formation of pores and the disruption of the membrane's integrity, causing leakage of cellular contents and cell death. mdpi.com
Staphylococcus aureus : hBD-3 exhibits potent activity against S. aureus, including methicillin-resistant S. aureus (MRSA). diva-portal.orgnih.gov Studies have shown that keratinocytes, the primary cells of the epidermis, can kill S. aureus in an hBD-3-dependent manner. mdpi.com Furthermore, hBD-3 has been shown to inhibit the formation of S. aureus biofilms, which are critical for chronic infections. nih.govnih.gov
Pseudomonas aeruginosa : This opportunistic Gram-negative bacterium is also susceptible to hBD-3. The peptide can disrupt the outer membrane and inhibit biofilm formation of P. aeruginosa. nih.govaai.org
Escherichia coli : hBD-3 demonstrates bactericidal activity against E. coli, a common Gram-negative pathogen. mdpi.com
| Bacterial Species | Preclinical Model | Key Findings |
| Staphylococcus aureus | In vitro (keratinocyte co-culture) | Keratinocytes kill S. aureus in an hBD-3-dependent manner. mdpi.com |
| Staphylococcus aureus (MRSA) | In vitro | hBD-3 exhibits potent bactericidal activity and inhibits biofilm formation. nih.gov |
| Pseudomonas aeruginosa | In vitro (biofilm assay) | hBD-3 inhibits biofilm formation. nih.govaai.org |
| Escherichia coli | In vitro | hBD-3 demonstrates direct bactericidal activity. mdpi.com |
Animal Models :
Skin Infections: In a murine model of an infected third-degree burn, a bioengineered skin tissue expressing hBD-3 resulted in a significant 90% reduction in the growth of a methicillin-resistant strain of S. aureus. frontiersin.org Furthermore, a higher induction of hBD-3 is associated with a more favorable clinical course in S. aureus skin infections in humans, suggesting its protective role. dovepress.com
Bone Infections: In a mouse model of MRSA-induced implant-related osteomyelitis, hBD-3 was shown to inhibit bacterial growth by regulating the inflammatory and immune responses. nih.gov
Viral Infections
The antiviral activity of hBD-3 has been demonstrated against several enveloped viruses. Its mechanisms of action are varied and can include direct inactivation of viral particles, blocking of viral entry into host cells, and modulation of the host immune response.
In vitro Studies:
Herpes Simplex Virus (HSV): hBD-3 inhibits HSV infection in a dose-dependent manner. nih.gov It acts primarily by preventing viral binding and entry, likely through interaction with both the viral glycoprotein (B1211001) B and the host cell receptor heparan sulfate. mdpi.comnih.gov
Human Immunodeficiency Virus (HIV): hBD-3 has been shown to inhibit the replication of both CXCR4-tropic and CCR5-tropic HIV-1 isolates. diva-portal.orgfrontiersin.orgdovepress.com Its antiviral mechanisms include direct interaction with and inactivation of virions, as well as the downmodulation of the HIV coreceptor CXCR4 on host cells. diva-portal.org
Influenza A Virus: Studies have shown that hBD-3 can inhibit influenza A virus H1N1. Epigallocatechin gallate (EGCG), a component of green tea, was found to induce hBD-3 expression in bronchial epithelial cells, which in turn inhibited the virus. diva-portal.org Mouse models have also shown that the murine ortholog of hBD-3 possesses anti-influenza virus activity both in vitro and in vivo. frontiersin.org
West Nile Virus (WNV): While the expression of hBD-3 is induced in keratinocytes upon WNV infection, direct inhibition of viral replication by hBD-3 was not observed in one study. However, the peptide did demonstrate immunomodulatory properties in the context of the infection. oup.com
| Virus | Preclinical Model | Key Findings |
| Herpes Simplex Virus (HSV) | In vitro (cervical epithelial cells) | hBD-3 inhibits infection by preventing viral binding and entry. mdpi.comnih.gov |
| Human Immunodeficiency Virus (HIV) | In vitro (oral epithelial cells, PBMCs) | hBD-3 inhibits replication by direct virion interaction and CXCR4 downregulation. diva-portal.orgfrontiersin.orgdovepress.com |
| Influenza A Virus H1N1 | In vitro (bronchial epithelial cells) | Induced hBD-3 expression inhibits the virus. diva-portal.org |
| West Nile Virus (WNV) | In vitro (keratinocytes) | WNV infection induces hBD-3 expression, which has immunomodulatory effects. oup.com |
Animal Models :
An in vivo study using a mouse model demonstrated that the murine ortholog of hBD-3, when administered intravenously, improved the survival rate of mice infected with influenza A virus. This was associated with an upregulation of IFN-γ and IL-12 gene expression and a reduction in TNF-α expression. frontiersin.org
Fungal Infections
hBD-3 also possesses significant antifungal activity, particularly against opportunistic fungal pathogens.
In vitro Studies:
Candida albicans : hBD-3 exhibits potent fungicidal activity against C. albicans in the micromolar range, being approximately 10 times more effective than hBD-2. nih.gov Its mechanism of action is energy-dependent and salt-sensitive and involves the disruption of the fungal cell membrane, leading to ATP efflux. nih.govnih.gov hBD-3 can also reduce the adherence of C. albicans to plastic surfaces by upregulating the activity of the β-1,3-exoglucanase Xog1p. wjgnet.com
Filamentous Fungi: hBD-3 has demonstrated antifungal properties against various clinical isolates of filamentous fungi, including Aspergillus fumigatus, Aspergillus niger, Aspergillus nidulans, and Aspergillus terreus. mdpi.comresearchgate.net
| Fungal Species | Preclinical Model | Key Findings |
| Candida albicans | In vitro | Potent, energy-dependent fungicidal activity through membrane disruption. nih.govnih.gov |
| Candida albicans | In vitro | Reduces adherence to surfaces by modulating fungal enzyme activity. wjgnet.com |
| Aspergillus spp. | In vitro | Demonstrates antifungal activity against several species. mdpi.comresearchgate.net |
Animal Models :
In a murine model of oral candidiasis, mice deficient in the murine ortholog of human β-defensin 1 (mBD1) exhibited elevated oral and systemic fungal burdens, highlighting the importance of defensins in controlling early mucosal Candida infection. While this study did not directly investigate the murine ortholog of hBD-3 (mBD-14), it underscores the in vivo relevance of the defensin (B1577277) family in antifungal defense. d-nb.info
Contribution to Inflammatory and Autoimmune Conditions in vitro and animal models
Beyond its direct antimicrobial actions, hBD-3 is a significant modulator of inflammatory and immune responses. Its role in these processes is complex and can be either pro-inflammatory or anti-inflammatory depending on the context.
Dermatological Inflammatory Responses (e.g., Atopic Dermatitis, Psoriasis)
The skin is a primary site of hBD-3 expression, and its dysregulation is implicated in several inflammatory skin disorders.
In vitro and ex vivo Studies:
Atopic Dermatitis (AD): In keratinocytes from patients with AD, autophagy is suppressed. hBD-3 has been shown to activate autophagy in these cells, which in turn alleviates the impairment of the tight junction barrier mediated by the Th2 cytokines IL-4 and IL-13. nih.govjst.go.jpjci.org This suggests a protective role for hBD-3 in maintaining skin barrier function in AD. mdpi.com
Psoriasis: hBD-3 was first isolated from psoriatic scales, and its expression is highly elevated in psoriatic lesions. asm.org While initially considered a consequence of the inflammation, recent evidence suggests hBD-3 may also contribute to the pathogenesis of psoriasis. It can stimulate Langerhans cells to produce IL-23, a key cytokine in the development of psoriasis-like inflammation. mdpi.commednexus.org
| Condition | Preclinical Model | Key Findings |
| Atopic Dermatitis | In vitro (keratinocytes) | hBD-3 activates autophagy, improving tight junction barrier function. nih.govjst.go.jpjci.org |
| Psoriasis | Ex vivo (psoriatic skin) | hBD-3 expression is highly upregulated. asm.org |
| Psoriasis | In vitro (Langerhans cells) | hBD-3 stimulates IL-23 production, a key psoriasis-related cytokine. mdpi.commednexus.org |
Animal Models :
Atopic Dermatitis: In a mouse model of AD, hBD-3 attenuated skin inflammation and enhanced the tight junction barrier. This effect was dependent on autophagy, as it was abolished in autophagy-deficient AD mice. nih.govnih.govjci.org
Psoriasis: The mouse ortholog of hBD-3, mBD-14, was shown to activate Langerhans cells and exacerbate psoriasis-like skin inflammation in mice. researchgate.netmdpi.com Furthermore, injecting hBD-3 complexed with CpG DNA into mice induced severe skin inflammation with infiltration of neutrophils and lymphocytes. aai.orgnih.gov
Gastrointestinal Inflammation
In the gastrointestinal tract, hBD-3 plays a role in maintaining mucosal homeostasis and modulating inflammatory responses, particularly in the context of Inflammatory Bowel Disease (IBD).
In vitro Studies:
Intestinal Epithelial Cells: In human colonic epithelial cell lines, the expression of hBD-3 is induced by pro-inflammatory cytokines such as IL-1β and TNF-α. mdpi.com In a model of Salmonella typhimurium infection of intestinal epithelial cells, hBD-3 was able to significantly reduce the inflammatory state of the cells. nih.gov
Barrier Function: hBD-3 has been shown to trigger the synthesis of multiple tight junction proteins, which are crucial for maintaining the integrity of the intestinal barrier. nih.gov
Animal Models :
Colitis: In mouse models of colitis, which resemble human ulcerative colitis, the expression of the mouse ortholog of hBD-2 (mBD-3) was strongly upregulated in the colonic epithelium of mice with chronic inflammation. nih.govdiva-portal.org Another study using three distinct animal models of IBD found that systemic administration of recombinant hBD-2, a related beta-defensin, ameliorated intestinal inflammation. frontiersin.orgwjgnet.com While this study focused on hBD-2, it highlights the therapeutic potential of beta-defensins in IBD.
Necrotizing Enterocolitis (NEC): In a neonatal rat model of NEC, hBD-3 was shown to promote intestinal epithelial cell migration and reduce the development of the disease, suggesting a beneficial effect on intestinal wound healing. nih.gov
| Condition | Preclinical Model | Key Findings |
| Gastrointestinal Inflammation | In vitro (intestinal epithelial cells) | hBD-3 expression is induced by pro-inflammatory cytokines; it can reduce inflammation and enhance barrier function. mdpi.comnih.gov |
| Colitis | Mouse models (IL-2 KO, DSS) | Expression of the murine ortholog of hBD-2 is upregulated in chronic inflammation. nih.govdiva-portal.org |
| Necrotizing Enterocolitis | Neonatal rat model | hBD-3 promotes intestinal wound healing and reduces disease development. nih.gov |
Respiratory Tract Inflammation
Human this compound (hBD-3) is a significant component of the innate immune system within the respiratory tract. Its presence has been confirmed in human lung tissue, specifically in bronchial and bronchiolar epithelial cells ersnet.org. The expression of hBD-3 is not static; it is dynamically regulated in response to inflammatory and infectious stimuli. For instance, in vitro studies have shown that pathogenic microorganisms like Pseudomonas aeruginosa and the pro-inflammatory cytokine interferon-gamma (IFN-γ) can markedly upregulate hBD-3 gene expression in respiratory epithelial cells ersnet.org. This induction suggests a primary role for hBD-3 in the immediate defense against invading pathogens in the lungs ersnet.org.
Preclinical animal models have further elucidated the role of hBD-3 in respiratory inflammation. In mouse models of lung infection with P. aeruginosa, a significant upregulation of the murine hBD-3 homolog has been observed in the airways, reinforcing the concept of its inducible nature in response to bacterial challenge nih.gov. The functional consequence of hBD-3 in the inflammatory milieu is complex, exhibiting both pro-inflammatory and anti-inflammatory properties depending on the context. In a mouse model of lung inflammation, a peptide derived from hBD-3 was shown to reduce the interstitial infiltration of polymorphonuclear leukocytes, suggesting an anti-inflammatory or resolving function tandfonline.com. Similarly, hBD-3 has been demonstrated to suppress the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated mouse macrophages both in vitro and in vivo nih.govfrontiersin.org. This suppressive effect on TLR4-ligand induced inflammation points towards a role in dampening excessive inflammatory responses nih.govfrontiersin.org.
Conversely, hBD-3 can also promote inflammatory pathways. In human airway smooth muscle cells, hBD-3 induces the release of the pro-inflammatory chemokine Interleukin-8 (IL-8) and can trigger apoptosis, processes that are relevant to the pathogenesis of chronic inflammatory airway diseases like asthma frontiersin.orgnih.gov. Studies on a mouse model of chronic severe asthma showed increased expression of the hBD-3 mouse orthologue, mBD-14, correlating with elevated hBD-3 plasma levels in human asthmatic patients nih.gov. Furthermore, during Respiratory Syncytial Virus (RSV) infection of human lung epithelial cells, released hBD-3 was found to activate the β-catenin signaling pathway, which in turn promoted a pro-inflammatory response characterized by IL-8 production frontiersin.org. This dual functionality highlights the nuanced role of hBD-3 in modulating the inflammatory landscape of the respiratory tract.
Implications in Cancer Pathogenesis and Progression in vitro and animal models
The role of human this compound in cancer is multifaceted, with preclinical studies revealing both anti-tumorigenic and pro-tumorigenic activities. Its ultimate effect appears to be highly dependent on the specific cancer type and the complex interactions within the tumor microenvironment frontiersin.orgmdpi.com.
Anti-tumorigenic Mechanisms
In vitro and in vivo studies have demonstrated the capacity of hBD-3 to directly inhibit cancer cell survival and growth. A primary mechanism is its ability to selectively induce cytotoxicity in cancer cells. HBD-3 has been shown to be directly cytolytic to a broad spectrum of tumor cell lines, including those of epithelial and hematological origin, by causing membrane permeabilization that leads to bleb formation and eventual cell lysis nih.gov. This effect was observed at low micromolar concentrations and was more potent against tumor cells than primary cells nih.gov.
In models of lung cancer, hBD-3 exhibited more potent anticancer activity compared to other defensin isoforms nih.gov. A 10-minute treatment with hBD-3 was sufficient to induce propidium (B1200493) iodide uptake in lung cancer cells, indicating a rapid loss of membrane integrity nih.goviiarjournals.org. In a corresponding in vivo study, the continuous infusion of the hBD-3 mouse homolog, Defb14, near subcutaneous Lewis lung carcinoma tumors in mice resulted in significant suppression of tumor growth nih.goviiarjournals.org. Beyond direct cytotoxicity, hBD-3 has also been reported to exert anti-metastatic effects by inhibiting the migration of head and neck and colon tumor cells nih.gov.
Furthermore, hBD-3 can modulate the host immune system to fight cancer. It links the innate and adaptive immune responses by chemoattracting and activating antigen-presenting cells (APCs), such as dendritic cells and monocytes, through interactions with receptors like Toll-like receptors 1 and 2 (TLR1/2) and chemokine receptor 2 (CCR2) frontiersin.org. This activation can lead to a more robust anti-tumor immune response. For example, immunization studies in mice with cells engineered to express a murine beta-defensin (with functional parallels to hBD-3) conferred protection against subsequent tumor challenges, an effect dependent on both T cells and Natural Killer (NK) cells frontiersin.org.
| Model System | Cancer Type | Key Anti-tumorigenic Finding(s) | Reference(s) |
| In vitro cell lines (HeLa, HL-60, Jurkat, U937, PC3) | Various epithelial and hematological tumors | Selectively kills tumor cells via membrane permeabilization and lysis. | nih.gov |
| In vitro lung cancer cells | Lung Cancer | Induces rapid membrane damage (propidium iodide uptake). | nih.goviiarjournals.org |
| Lewis Lung Carcinoma mouse model | Lung Cancer | Continuous infusion of mouse homolog Defb14 suppressed tumor growth. | nih.goviiarjournals.org |
| In vitro head/neck and colon cancer cells | Head/Neck Cancer, Colon Cancer | Inhibits tumor cell migration. | nih.gov |
| In vitro human monocytes and dendritic cells | General (Immune Modulation) | Chemoattracts and activates APCs via CCR2 and TLR1/2, linking innate and adaptive immunity. | frontiersin.org |
| B16 melanoma mouse model | Melanoma | Immunization with mBD-2 expressing cells (functional parallel) provided protection via CD4+/CD8+ T cells and NK cells. | frontiersin.org |
Pro-tumorigenic Modulations
In stark contrast to its anti-cancer properties, hBD-3 has also been implicated in promoting cancer development and progression in several preclinical models frontiersin.org. Overexpression of hBD-3 is observed in certain malignancies, such as cervical cancer and oral squamous cell carcinoma (OSCC), where it contributes to pathogenesis nih.govresearchgate.net.
In cervical cancer, hBD-3 expression was found to be elevated in tumor samples compared to normal tissue nih.gov. In vitro, overexpression of hBD-3 in cervical cancer cell lines promoted cell proliferation by accelerating the G1/S phase transition of the cell cycle and enhanced cell migration and invasion nih.govmdpi.com. These oncogenic effects were linked to the activation of the NF-κB signaling pathway nih.govmdpi.com. A mouse xenograft model further confirmed these findings, demonstrating that hBD-3 overexpression promoted the growth of cervical cancer tumors in vivo nih.gov.
HBD-3 also fosters a pro-inflammatory tumor microenvironment that supports tumor growth. When overexpressed in solid tumors, hBD-3 can selectively attract myeloid cells to the tumor site frontiersin.org. Once recruited, it stimulates these cells to secrete pro-inflammatory and tumor-promoting cytokines and chemokines, including IL-1α, IL-6, and TNF-α frontiersin.org. This action helps establish an inflammatory milieu that is conducive to tumor progression frontiersin.org. In an ovarian cancer mouse model, β-defensins were shown to recruit dendritic cell precursors which were then converted into endothelial-like cells, thereby promoting tumor vasculogenesis frontiersin.org.
Furthermore, hBD-3 can confer survival advantages to cancer cells. In squamous cell carcinoma of the head and neck (SCCHN), exogenous hBD-3 was shown to protect cancer cells from cisplatin-induced apoptosis by activating the pro-survival PI3K/AKT signaling pathway mdpi.commdpi.com. It has also been shown to enhance cancer metastasis in OSCC models mdpi.com. This complex and often contradictory role underscores the context-dependent nature of hBD-3's function in cancer mdpi.com.
| Model System | Cancer Type | Key Pro-tumorigenic Finding(s) | Reference(s) |
| Cervical cancer cell lines (in vitro) | Cervical Cancer | Promoted cell proliferation, migration, and invasion via NF-κB activation. | nih.govmdpi.com |
| Cervical cancer mouse xenograft model | Cervical Cancer | Promoted tumor growth in vivo. | nih.gov |
| Squamous cell carcinoma of head and neck (SCCHN) cells (in vitro) | Head and Neck Cancer | Protected cells from cisplatin-induced apoptosis via the PI3K/AKT pathway. | mdpi.commdpi.com |
| Oral squamous cell carcinoma (OSCC) cells (in vitro) | Oral Cancer | Enhances cancer metastasis. | mdpi.com |
| Human macrophages (in vitro) | General (Tumor Microenvironment) | Induces expression of tumor-promoting cytokines and chemokines (IL-1α, IL-6, TNF-α). | frontiersin.org |
| Ovarian cancer mouse model | Ovarian Cancer | Recruits dendritic cell precursors that contribute to tumor vasculogenesis. | frontiersin.org |
Advanced Research Methodologies for Human Beta Defensin 3 Studies
Gene Editing Technologies for DEFB103 Manipulation (e.g., siRNA knockdown)
Investigating the specific functions of hBD-3, encoded by the DEFB103 gene, necessitates precise methods to manipulate its expression. genecards.org Gene editing technologies, particularly RNA interference (RNAi), have been instrumental in this regard. Small interfering RNA (siRNA) offers a powerful tool for transiently silencing or "knocking down" the expression of the DEFB103 gene. realgenelabs.com This method involves introducing short, double-stranded RNA molecules that are complementary to the hBD-3 mRNA, leading to its degradation and a subsequent reduction in hBD-3 protein levels. realgenelabs.comlicorbio.com
Researchers can transfect cells, such as human lung epithelial cells (A549), with siRNA specific to DEFB103. frontiersin.org The effectiveness of this knockdown is typically verified at both the mRNA level, using quantitative real-time PCR (qPCR), and the protein level, through Western blot analysis. realgenelabs.comlicorbio.comfrontiersin.org By comparing the cellular responses of these "knockdown" cells to control cells (often transfected with a non-targeting or "scrambled" siRNA), scientists can deduce the specific roles of hBD-3 in various biological processes. frontiersin.org For instance, studies have used siRNA to confirm that hBD-3 is involved in the activation of the β-catenin signaling pathway during respiratory syncytial virus (RSV) infection and plays a role in the carcinogenesis of cervical cancer through NF-κB signaling. frontiersin.orgnih.gov
Beyond siRNA, other gene-editing tools like CRISPR-Cas9 are emerging for creating more permanent gene knockouts or specific modifications to the DEFB103 locus, offering further avenues for functional investigation. These technologies are crucial for dissecting the precise contributions of hBD-3 to antimicrobial defense and immune modulation.
Proteomics and Mass Spectrometry for hBD-3 Quantification and Modification Analysis
Proteomics, particularly mass spectrometry (MS), provides powerful methodologies for the detection, quantification, and detailed characterization of hBD-3. unideb.humdpi.com MS-based techniques are highly sensitive and specific, allowing for the analysis of hBD-3 in complex biological samples like cell culture supernatants and body fluids. unideb.hu
One common approach is the use of targeted mass spectrometry, such as selected reaction monitoring (SRM), which can be developed for the relative or absolute quantification of hBD-3. unideb.hu This involves identifying unique peptide fragments of hBD-3 that can be precisely measured by the mass spectrometer. For example, the peptide GIINTLQK has been identified as a specific sequence for quantifying hBD-3. unideb.hu The purity and molecular weight of synthetic or recombinant hBD-3 are also routinely confirmed using techniques like matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. ersnet.org
Furthermore, mass spectrometry is essential for analyzing post-translational modifications (PTMs) of hBD-3. fmi.chscirp.org PTMs are chemical alterations to a protein after its synthesis, which can significantly affect its structure, stability, and function. While the primary structure of hBD-3 is determined by its gene sequence, its final functional form can be influenced by modifications like disulfide bond formation, which is crucial for its tertiary structure. fmi.chpnas.org Advanced MS methods can identify and locate these disulfide bridges and other potential modifications, providing critical insights into the regulation of hBD-3 activity.
Structural Biology Techniques: NMR Spectroscopy, X-ray Crystallography, Cryo-EM for hBD-3
Understanding the three-dimensional structure of hBD-3 is fundamental to comprehending its function. Several high-resolution structural biology techniques have been employed to elucidate the molecular architecture of this defensin (B1577277).
Nuclear Magnetic Resonance (NMR) Spectroscopy has been a key technique in determining the solution structure of hBD-3. researchgate.netrcsb.org NMR studies have revealed that hBD-3 possesses a characteristic defensin fold, comprising a short N-terminal helical segment followed by a three-stranded antiparallel β-sheet. rcsb.org This structure is stabilized by three specific intramolecular disulfide bonds. pnas.org Significantly, NMR diffusion spectroscopy, along with light scattering techniques, has shown that hBD-3 exists as a dimer in solution, a feature that distinguishes it from the monomeric hBD-1 and hBD-2 and may contribute to its potent antimicrobial activity. researchgate.netrcsb.orgoncotarget.com The proposed dimer model suggests a symmetrical arrangement through the second β-strand of each monomer. rcsb.org
X-ray Crystallography is another powerful technique for determining protein structure at atomic resolution. pnas.org While the solution structure has been well-characterized by NMR, crystallographic studies of hBD-3 and its analogs are ongoing to provide high-resolution solid-state structures, which can complement the solution data and offer further insights into its interactions. pnas.org
Cryo-electron microscopy (Cryo-EM) is an increasingly important tool for visualizing the structure of proteins and their complexes. For hBD-3, cryo-EM has been used to provide visual confirmation of its association with platelet-derived extracellular vesicles, revealing its localization on these structures at a high resolution. frontiersin.orgresearchgate.net
These structural techniques collectively provide a detailed blueprint of hBD-3, enabling researchers to correlate specific structural features with its antimicrobial and immunomodulatory functions. geomar.de
Functional Assays for Antimicrobial and Immunomodulatory Activities in vitro
A variety of in vitro functional assays are employed to quantify the biological activities of hBD-3, specifically its dual roles as an antimicrobial agent and an immune modulator.
Antimicrobial Activity Assays: The bactericidal capacity of hBD-3 is commonly evaluated using liquid microdilution assays or colony counting assays. ersnet.orgasm.orgnih.gov In these tests, various concentrations of hBD-3 are incubated with a known quantity of bacteria, such as Staphylococcus aureus or Escherichia coli. asm.orgsnmjournals.org The effectiveness of the peptide is determined by measuring the reduction in viable bacterial colonies (colony-forming units, CFU/ml) over time. asm.org Bactericidal activity is often defined as a significant reduction (e.g., ≥3 log₁₀) in CFU/ml. asm.org These assays have consistently demonstrated that hBD-3 has potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. nih.govpeerj.comnih.gov Another method is the radial diffusion assay, where the peptide diffuses into an agar (B569324) gel seeded with bacteria, and the size of the clear zone of inhibition corresponds to its antimicrobial potency. ersnet.org
Immunomodulatory Activity Assays: The ability of hBD-3 to modulate immune cell responses is assessed through several functional assays:
Chemotaxis Assays: These assays, often performed using a modified Boyden chamber, measure the ability of hBD-3 to attract immune cells like monocytes, neutrophils, and dendritic cells. frontiersin.orgasm.orgnih.gov Cells are placed in an upper chamber, separated by a porous membrane from a lower chamber containing hBD-3. frontiersin.org The number of cells that migrate through the membrane toward the hBD-3 gradient is then quantified, often using fluorescence-based methods. asm.org
Cell Activation and Proliferation Assays: The effect of hBD-3 on immune cell activation can be measured by flow cytometry to detect the upregulation of cell surface markers like CD80 and CD86 on monocytes and dendritic cells. frontiersin.orgpnas.org Its impact on cell proliferation can be assessed using kits like the CCK-8 assay, which measures metabolic activity as an indicator of cell growth. frontiersin.org
Cytokine Release Assays: To determine how hBD-3 influences inflammation, cells such as macrophages or peripheral blood mononuclear cells are stimulated with hBD-3, sometimes in the presence of an inflammatory agent like lipopolysaccharide (LPS). nih.govnih.gov The levels of secreted cytokines (e.g., TNF-α, IL-6, IL-10) in the cell culture supernatant are then quantified using Enzyme-Linked Immunosorbent Assay (ELISA). frontiersin.orgnih.govnih.gov These assays have revealed that hBD-3 can have both pro- and anti-inflammatory effects depending on the context. nih.gov
| Assay Type | Methodology | Biological Activity Measured | Key Findings | References |
|---|---|---|---|---|
| Antimicrobial | Liquid Microdilution / Colony Count Assay | Bactericidal activity against various bacterial strains. | hBD-3 shows broad-spectrum, potent bactericidal effects against Gram-positive and Gram-negative bacteria, including resistant strains. | asm.orgnih.gov |
| Antimicrobial | Radial Diffusion Assay | Inhibition of bacterial growth in an agar medium. | Quantifies antimicrobial potency by measuring the zone of inhibition. | ersnet.org |
| Immunomodulatory | Chemotaxis (Boyden Chamber) Assay | Chemoattraction of immune cells (monocytes, neutrophils). | hBD-3 is a chemoattractant for various immune cells, often mediated by chemokine receptors like CCR2 and CCR6. | frontiersin.orgasm.orgfrontiersin.org |
| Immunomodulatory | Flow Cytometry | Upregulation of cell surface activation markers (e.g., CD80, CD86). | hBD-3 induces maturation of antigen-presenting cells like monocytes and dendritic cells. | frontiersin.orgpnas.org |
| Immunomodulatory | ELISA | Quantification of cytokine (e.g., TNF-α, IL-6) secretion. | hBD-3 can modulate the release of pro- and anti-inflammatory cytokines, indicating a complex role in inflammation. | frontiersin.orgnih.gov |
Development of hBD-3 Reporter Systems and Imaging Techniques
To visualize and track the expression and localization of hBD-3, researchers have developed sophisticated reporter systems and utilized advanced imaging techniques.
Reporter Systems: These systems are powerful tools for studying the regulation of the DEFB103 gene. A common approach involves creating a reporter construct where the promoter region of the DEFB103 gene is linked to a reporter gene, such as luciferase or a fluorescent protein (e.g., EGFP, DsRed). nih.govresearchgate.net This construct is then introduced into cells. The expression of the reporter gene, which can be easily measured (e.g., by luminescence for luciferase or fluorescence for EGFP), serves as a proxy for the activity of the hBD-3 promoter. nih.govresearchgate.net Dual-luciferase assays, which use a second reporter as an internal control, provide a quantitative method to study how different stimuli or signaling pathways (like NF-κB) activate hBD-3 gene expression. nih.gov Such systems have been used to show that hBD-3 expression can be induced by factors like IL-1β. genecards.org
Imaging Techniques: High-resolution microscopy is used to determine the precise location of the hBD-3 peptide within tissues and cells.
Immunofluorescence (IF) and Immunohistochemistry (IHC): These widely used techniques employ antibodies that specifically bind to hBD-3. frontiersin.orgarvojournals.orgnovusbio.com The primary antibody is then detected by a secondary antibody conjugated to a fluorophore (for IF) or an enzyme (for IHC), allowing visualization with a fluorescence or light microscope. frontiersin.org These methods have been used to localize hBD-3 in various tissues, including the skin, ocular surface, and platelets. frontiersin.orgarvojournals.orgnih.gov
Fluorescence Deconvolution Microscopy: This advanced imaging technique provides higher-resolution images by computationally removing out-of-focus light. It has been used to create detailed 3D virtual models showing the specific localization of hBD-3 within dendritic cells in the epidermis. nih.gov
Immuno-electron Microscopy (Immuno-EM): This technique combines the high resolution of electron microscopy with the specificity of antibodies (labeled with gold particles) to pinpoint the subcellular location of proteins. Immuno-EM has provided visual evidence of hBD-3 on the surface of thrombin-activated platelets and associated with platelet-derived extracellular vesicles. frontiersin.orgresearchgate.net
Together, these reporter and imaging methodologies provide critical spatial and temporal information on hBD-3 expression and function, from gene activation to its final destination in tissues and cells.
Bioinformatics and Computational Modeling of hBD-3 Interactions
Bioinformatics and computational modeling are indispensable tools for predicting and analyzing the complex interactions of hBD-3 with its molecular targets. These in silico approaches complement experimental data by providing insights at the atomic level.
Molecular Dynamics (MD) Simulations: MD simulations are used to model the behavior of hBD-3 and its interaction partners over time. These simulations can predict how hBD-3 binds to and disrupts microbial or host cell membranes. acs.orgnih.gov For example, studies have used MD simulations to investigate the interaction of hBD-3 with lipid bilayers containing specific phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP₂). oncotarget.comacs.orgnih.gov These models show that hBD-3 can form stable hydrogen bonds with the headgroups of negatively charged lipids, leading to the formation of clusters and potentially disrupting membrane integrity. acs.orgnih.gov Simulations have also been used to predict the structure of hBD-3 oligomers, which is relevant to its biological activity. acs.org
Molecular Docking: This computational technique predicts the preferred orientation of one molecule when bound to another to form a stable complex. Molecular docking has been instrumental in exploring the interactions between hBD-3 and various receptors. For instance, docking studies have been used to model the binding of hBD-3 to chemokine receptors like CCR6 and CXCR4, as well as Toll-like receptors (TLRs). frontiersin.orgfrontiersin.orgmdpi.com In one study, since hBD-3 had no sequence similarity to known binding partners of the LRP5 receptor, an unbiased docking approach was used to predict the potential binding interface between the two proteins. frontiersin.org This approach successfully identified key residues in both hBD-3 (such as M1, F8, L11, and R39) and the receptor that are involved in the interaction. frontiersin.org
Engineered Human Beta Defensin 3 Analogs and Therapeutic Potential Preclinical
Human β-defensin 3 (hBD-3) is a potent, broad-spectrum antimicrobial peptide (AMP) and a key component of the innate immune system. Its cationic nature and unique structure allow it to act against a wide range of pathogens and modulate immune responses. However, challenges related to stability, bioavailability, and manufacturing have spurred the development of engineered hBD-3 analogs. This section explores the preclinical landscape of these modified peptides, focusing on their design, optimization, delivery, and mechanisms of action.
Emerging Research Frontiers and Future Directions in Human Beta Defensin 3 Research
Identification of Novel hBD-3 Binding Partners and Receptors
Human beta-defensin 3 (hBD-3), a cationic antimicrobial peptide, is recognized for its multifaceted role in the innate immune system. Beyond its direct antimicrobial actions, hBD-3 modulates host immune responses through interactions with various cellular receptors. While some binding partners have been identified, research is actively exploring the full spectrum of its receptor interactions to better understand its diverse biological functions.
Initially, hBD-3 was found to interact with chemokine receptors, such as CCR6 , to attract immature dendritic cells and T-cells. tandfonline.comfrontiersin.org This interaction provides a crucial link between the innate and adaptive immune systems. Further studies have revealed that hBD-3 can also engage with Toll-like receptors (TLRs), specifically TLR1 and TLR2 , on monocytes and myeloid dendritic cells. frontiersin.orgpnas.org This interaction leads to the activation of these antigen-presenting cells, inducing the expression of co-stimulatory molecules like CD80, CD86, and CD40. frontiersin.orgpnas.org The activation is mediated through a signaling pathway involving myeloid differentiating factor 88 (MyD88) and results in the phosphorylation of IL-1 receptor-associated kinase-1 (IRAK-1). pnas.org
More recent research has uncovered interactions with receptors beyond the immune system. Notably, hBD-3 has been identified as a ligand for melanocortin receptors (MCRs) , specifically MC1R. nih.govnih.gov It acts as a neutral antagonist, capable of blocking both stimulatory agonists and inhibitory inverse agonists. nih.gov This interaction is primarily driven by electrostatic forces between positively charged patches on the hBD-3 surface and negatively charged regions on the receptor. nih.gov
Furthermore, hBD-3 has been shown to interact with the low-density lipoprotein receptor-related protein 5 (LRP5) , a Wnt co-receptor, to activate the β-catenin signaling pathway in a Wnt-independent manner during respiratory syncytial virus (RSV) infection. frontiersin.org This highlights a role for hBD-3 in cellular signaling pathways beyond classical immunology. The peptide is also known to interact with other receptors like CXCR4 , which can inhibit HIV replication, and certain voltage-gated potassium channels. mdpi.com The promiscuous nature of hBD-3's binding suggests that it may interact with an as-yet-unidentified receptor on macrophages. nih.gov
Table 1: Known and Investigated Binding Partners of Human this compound
| Receptor/Binding Partner | Cell Type(s) | Functional Outcome of Interaction |
| CCR6 | Immature Dendritic Cells, T-cells | Chemoattraction, linking innate and adaptive immunity. tandfonline.comfrontiersin.org |
| TLR1/TLR2 | Monocytes, Myeloid Dendritic Cells | Activation of antigen-presenting cells, induction of co-stimulatory molecules. frontiersin.orgpnas.org |
| Melanocortin Receptors (e.g., MC1R) | Melanocytes, Myeloid Cells | Neutral antagonism, modulation of melanocortin signaling. nih.govnih.gov |
| LRP5 | Lung Epithelial Cells | Activation of β-catenin pathway, independent of Wnt. frontiersin.org |
| CXCR4 | T-cells | Inhibition of HIV replication. mdpi.com |
| Voltage-gated Potassium Channels | Not specified | Moderate blocking affinity. mdpi.com |
| Unknown Macrophage Receptor | Macrophages | Potential role in immunomodulation. nih.gov |
Interplay of hBD-3 with the Microbiome in Health and Disease
The composition and balance of the microbial communities inhabiting various body sites, collectively known as the microbiome, are crucial for maintaining health. Human this compound (hBD-3) plays a significant role in shaping these microbial landscapes and maintaining homeostasis.
On epithelial surfaces, hBD-3 contributes to the first line of defense against invading pathogens. researchgate.net Its expression can be induced by microbial products and inflammatory cytokines. pnas.org In the gut, hBD-3, along with other antimicrobial peptides (AMPs), helps regulate the composition of the microbiota. nih.govnih.gov Studies have shown that hBD-3 exhibits strain-specific antibacterial activities, with aerobic bacteria being more susceptible than anaerobic bacteria. nih.gov This selective pressure helps maintain a balanced gut microbial community. An imbalance, or dysbiosis, in the gut microbiota has been linked to various diseases, including inflammatory bowel disease (IBD) and metabolic syndromes. nih.gov
In the oral cavity, hBD-3 is an important component of the innate immune defense against periodontopathogens. plos.org It is expressed in response to bacterial invasion and has been detected in saliva and gingival crevicular fluid. plos.org Altered levels of hBD-3 in the oral cavity can be associated with periodontal disease. plos.orgbioscientifica.com
On the skin, hBD-3 is involved in regulating the local skin microbiota. researchgate.net The interaction between hBD-3 and skin commensals is critical for maintaining skin barrier integrity and preventing infections.
The interplay between hBD-3 and the microbiome is a dynamic, two-way street. While hBD-3 influences the composition of the microbiome, the microbiota and its metabolites can, in turn, regulate the expression of hBD-3. This reciprocal relationship is essential for maintaining tissue homeostasis and preventing disease. nih.gov
Systems Biology Approaches to Elucidate hBD-3 Network Interactions
Understanding the full scope of human this compound's (hBD-3) functions requires a shift from a single-molecule focus to a broader, systems-level perspective. Systems biology approaches, which integrate various "omics" data, are becoming instrumental in mapping the complex interaction networks in which hBD-3 participates.
By employing techniques like genomics, transcriptomics, proteomics, and metabolomics, researchers can gain unprecedented insights into the multifaceted roles of hBD-3 in both health and disease. researchgate.net For instance, protein-protein interaction (PPI) network analysis can help identify novel molecular partners and pathways associated with hBD-3. researchgate.net These in-silico approaches can generate hypotheses about the mechanisms underlying the diverse biological effects of hBD-3, from its antimicrobial and immunomodulatory activities to its role in tissue regeneration.
Transcriptomic studies of cells or tissues treated with hBD-3 can reveal changes in gene expression patterns, providing clues about the signaling pathways it activates. For example, the transcriptional response of Staphylococcus aureus to hBD-3 has been shown to resemble that of cells treated with vancomycin, suggesting an interference with cell wall biosynthesis. asm.org
Proteomic analyses can identify proteins that are differentially expressed or post-translationally modified in response to hBD-3, further elucidating its mechanism of action. Integrating these multi-omics datasets can help construct comprehensive models of hBD-3's interaction network, revealing its connections to various cellular processes and disease states.
Exploration of hBD-3 Role in Tissue Regeneration and Fibrosis
Beyond its well-established role in host defense, emerging evidence indicates that human this compound (hBD-3) is also actively involved in tissue repair and regeneration processes. researchgate.netmdpi.com This function is multifaceted, involving the stimulation of cell migration, proliferation, and differentiation. mdpi.com
hBD-3 has been shown to promote the proliferation of various cell types, including keratinocytes, osteoblast-like cells, and periodontal ligament fibroblasts. mdpi.comnih.gov This proliferative effect is, in part, mediated through the phosphorylation of the epidermal growth factor receptor (EGFR). mdpi.com In the context of wound healing, hBD-3 can accelerate wound closure and reduce the incidence of infection, particularly in compromised settings like diabetic wounds. researchgate.net
The role of hBD-3 in bone regeneration is also an active area of investigation. It has been demonstrated to enhance the osteogenic differentiation of human periodontal ligament cells and promote bone repair in models of periodontitis. nih.govnih.gov This effect may be mediated through the p38 MAPK and Wnt/β-catenin signaling pathways. nih.govnih.gov
Conversely, the involvement of defensins in fibroproliferative disorders, such as lung fibrosis, is also being explored. tandfonline.commdpi.com While some defensins have been shown to stimulate collagen synthesis by lung fibroblasts, the precise role of hBD-3 in fibrosis is still under investigation and may be context-dependent. mdpi.com Understanding the delicate balance between the pro-regenerative and potentially pro-fibrotic effects of hBD-3 is crucial for its therapeutic application in tissue engineering and regenerative medicine.
Development of Advanced Preclinical Models for hBD-3 Research
To effectively translate basic research findings on human this compound (hBD-3) into clinical applications, the development and use of robust and relevant preclinical models are essential. eurogct.orgfightingblindness.org These models are crucial for studying the complex in vivo functions of hBD-3, evaluating its therapeutic potential, and assessing its safety.
Animal models, such as transgenic mice overexpressing hBD-3 or its orthologs, have been instrumental in elucidating its in vivo roles. nih.govnih.gov For example, such models have been used to study the effects of hBD-3 on inflammation, immune responses, and even coat color, which led to the discovery of its interaction with melanocortin receptors. nih.govnih.gov Animal models of specific diseases, like infected wounds in pigs or periodontitis in rats, have also been employed to test the therapeutic efficacy of hBD-3. researchgate.netnih.gov
In addition to traditional animal models, there is a growing emphasis on developing more sophisticated and human-relevant systems. Three-dimensional (3D) co-culture models, such as those mimicking the gingival mucosa, allow for the study of interactions between different cell types in a more physiologically relevant context. plos.org These models have been used to investigate the synergistic anti-inflammatory effects of hBD-3 and other antimicrobial peptides. plos.org
Furthermore, the development of humanized models, including human immune system-reconstituted mice and organoid cultures, holds great promise for hBD-3 research. tri.edu.audoh.gov.ae These advanced models can provide more accurate predictions of human responses to hBD-3-based therapies, accelerating their preclinical development. tri.edu.au Molecular dynamics simulations are also being used to model the interaction of hBD-3 with different cell membranes at an atomic level, providing insights into its mechanism of action. acs.org
Translational Research Avenues for hBD-3-based Therapies (Preclinical focus)
The diverse biological activities of human this compound (hBD-3) make it an attractive candidate for the development of novel therapeutics. Translational research, which bridges the gap between basic science discoveries and clinical applications, is focused on harnessing the therapeutic potential of hBD-3. eurogct.orgstcc.sg The preclinical phase of this research is critical for defining therapeutic targets, understanding mechanisms of action, and establishing the foundation for future clinical trials. eurogct.org
One major avenue of translational research is the development of hBD-3 as a potent, broad-spectrum antimicrobial agent, particularly against multidrug-resistant bacteria. mdpi.comasm.org Preclinical studies are focused on optimizing its antimicrobial activity and developing effective delivery systems.
Another key area is leveraging the immunomodulatory properties of hBD-3. Its ability to modulate inflammation, for instance by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6, suggests its potential use in treating inflammatory conditions. nih.govplos.org
The role of hBD-3 in tissue regeneration also presents significant therapeutic opportunities. researchgate.netmdpi.com Preclinical research is exploring its application in promoting wound healing, bone repair, and periodontal regeneration. researchgate.netnih.govnih.gov This includes the use of hBD-3 gene-modified cells as a potential therapeutic approach. nih.gov
The development of hBD-3 analogs and mimetics with improved stability, potency, and target specificity is another important focus of preclinical research. mdpi.com For example, the synthesis of hBD-3 with a diselenide bond instead of a disulfide bridge has been shown to improve its oxidative folding. mdpi.com
Furthermore, hBD-3 is being investigated as a potential biomarker for various diseases. stcc.sg Identifying its expression patterns in different pathological conditions could aid in diagnosis, prognosis, and patient stratification for targeted therapies.
Q & A
Q. Basic Research Focus
- Murine Colitis Models : DSS-induced colitis in BD3-knockout mice reveals its role in mucosal immunity .
- Airway Infection Models : Aspergillus fumigatus challenges in transgenic mice highlight BD3’s antifungal properties .
- Limitations : Species-specific differences in defensin repertoires may require humanized models .
How do genetic polymorphisms (e.g., DEFB1 rs1800972) influence BD3 functional variability?
Q. Advanced Research Focus
- Genotyping : Use TaqMan assays or sequencing to identify SNPs in cohort studies .
- Functional Validation : Luciferase reporter assays assess promoter activity changes in variant alleles .
- Clinical Correlations : Link SNP data to disease outcomes (e.g., psoriasis severity) via multivariate regression .
What structural biology techniques elucidate BD3’s mechanism of membrane disruption?
Q. Advanced Research Focus
- NMR Spectroscopy : Resolves BD3’s solution structure and lipid interactions .
- Cryo-EM : Visualizes BD3 oligomerization on bacterial membranes at near-atomic resolution .
- Molecular Dynamics Simulations : Predicts pore formation kinetics in phospholipid bilayers .
How can researchers address challenges in studying post-translational modifications (PTMs) of BD3?
Q. Advanced Research Focus
- Mass Spectrometry : Identifies PTMs (e.g., citrullination in rheumatoid arthritis) .
- Site-Directed Mutagenesis : Tests functional impacts of specific modifications (e.g., serine phosphorylation) .
- Collaborative Workflows : Integrate proteomics and immunology labs for comprehensive PTM analysis .
What controls are essential for ensuring reproducibility in BD3 functional assays?
Q. Basic Research Focus
- Positive/Negative Controls : Include known antimicrobial peptides (e.g., LL-37) and scrambled BD3 sequences .
- Buffer Consistency : Standardize cation concentrations (Ca²⁺/Mg²⁺) to mimic physiological conditions .
- Blinded Analysis : Mitigate bias in zone-of-inhibition or flow cytometry assays .
How does BD3’s dual role in immunity and cancer progression complicate therapeutic targeting?
Q. Advanced Research Focus
- Context-Dependent Studies : Use organoid models to separate pro-inflammatory (e.g., TLR4 activation) versus anti-apoptotic effects .
- CRISPR Screens : Identify BD3-regulated oncogenic pathways (e.g., STAT3 in oral squamous cell carcinoma) .
- Ethical Frameworks : Address potential misuse in unregulated cell proliferation during preclinical testing .
Q. Methodological Notes
- Data Validation : Cross-validate findings using orthogonal techniques (e.g., corroborate ELISA with RNA-seq) .
- Open Science : Share protocols via repositories like Zenodo to enhance reproducibility .
- Ethical Compliance : Obtain IRB approval for human tissue studies and adhere to ARRIVE guidelines for animal research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
